Ester-Based vs. Amide-Based PROTAC Linker Permeability: 4- to 65-Fold PAMPA Enhancement
In a systematic matched-pair study of VHL-based PROTAC model compounds, ester-containing linkers (structurally analogous to the tert-butyl ester moiety in tert-butyl 2-(4-aminophenyl)acetate) exhibited 4- to 65-fold higher PAMPA permeability than their amide counterparts across an ALogP range of 1–4 [1]. Specifically, esters with alkyl linkers showed 8- to 19-fold permeability improvements over matched amides, with all esters achieving detectable permeability (Pe = 1 × 10⁻⁶ to 5 × 10⁻⁶ cm/s) while all amides remained poorly permeable (Pe < 1 × 10⁻⁶ cm/s) [1]. Ester-based PROTAC degraders were overall more potent degraders and showed an earlier onset of the hook effect, driven by greater cell permeability rather than improved ternary complex formation [1]. A separate study on dBET1 analogs confirmed that amide-to-ester substitution enhanced both PAMPA permeability (approximately 1.6- to 2.7-fold) and degradation DC50 values [2].
| Evidence Dimension | Passive membrane permeability (PAMPA Pe, cm/s) |
|---|---|
| Target Compound Data | Ester-based PROTAC linker model compounds: Pe = 1 × 10⁻⁶ to 5 × 10⁻⁶ cm/s (modest to good permeability) [1]. |
| Comparator Or Baseline | Amide-matched PROTAC linker model compounds: Pe < 1 × 10⁻⁶ cm/s (poor permeability) [1]. |
| Quantified Difference | 4- to 65-fold higher permeability for esters vs. amides across ALogP 1–4; 8- to 19-fold improvement for alkyl-linked ester/amide pairs [1]. |
| Conditions | PAMPA (Parallel Artificial Membrane Permeability Assay); VHL-based PROTAC model compounds with ester or amide linkage between linker and POI-ligand mimic; ALogP range 1–4 [1]. |
Why This Matters
A procurement decision favoring an ester-based linker building block over an amide-based alternative directly impacts the probability of achieving cell-permeable, bioactive PROTAC degraders, as permeability is a rate-limiting property for intracellular target engagement.
- [1] Klein VG, Bond AG, Craigon C, Lokey RS, Ciulli A. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. J Med Chem. 2021;64(24):18082–18101. doi:10.1021/acs.jmedchem.1c01496. View Source
- [2] Abdelwahid MAS, Hayakawa E, Hirai K, Ishii M, Kanamitsu K, Yasuda S, Ohtake F, Sato S, Tomoshige S, Ishikawa M. Diastereomeric Branched-Ester dBET1 Analogs Exhibit Conformation-Dependent Differences in Passive Membrane Permeability. J Med Chem. 2026;69(3):2900–2915. doi:10.1021/acs.jmedchem.5c02791. View Source
